Guanidine Phosphate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanidine phosphate can be synthesized through the reaction of guanidine with phosphoric acid. The reaction typically involves mixing guanidine carbonate or guanidine hydrochloride with phosphoric acid under controlled conditions to yield this compound .
Industrial Production Methods: In industrial settings, this compound is produced by reacting guanidine carbonate with phosphoric acid. The reaction is carried out in aqueous solution, and the resulting product is then crystallized and purified .
Chemical Reactions Analysis
Types of Reactions: Guanidine phosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form guanidine nitrate.
Reduction: It can be reduced to form guanidine.
Substitution: this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Guanidine nitrate.
Reduction: Guanidine.
Substitution: Various substituted guanidine derivatives.
Scientific Research Applications
Guanidine phosphate has a wide range of scientific research applications, including:
Mechanism of Action
Guanidine phosphate exerts its effects primarily through its ability to form hydrogen bonds and its high basicity. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This makes it useful in treating conditions like muscle weakness and fatigue .
Comparison with Similar Compounds
Guanidine Hydrochloride: Used as a denaturant in protein studies.
Guanidine Nitrate: Used as an oxidizer in pyrotechnics.
Guanidine Carbonate: Used in the synthesis of other guanidine derivatives.
Uniqueness: Guanidine phosphate is unique due to its combination of high stability, solubility in water, and its ability to act as a flame retardant and rust inhibitor. Its high melting point and buffering capacity also make it suitable for various industrial applications .
Biological Activity
Guanidine phosphate, particularly in its polymer form known as polyhexamethylene this compound (PHMG-P), exhibits significant biological activity that has been extensively studied in various contexts, particularly regarding its toxicological effects and potential therapeutic applications. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.
Overview of this compound
This compound is an organic compound that serves as a precursor in various biochemical pathways. Its polymeric form, PHMG-P, is primarily recognized for its potent antimicrobial properties and has been utilized in disinfectants. However, recent studies have highlighted its toxicological profile, particularly concerning lung health.
Membrane Disruption
PHMG-P interacts with cell membranes, leading to increased permeability and subsequent cell death. This disruption is attributed to the electrostatic interactions between the cationic guanidine groups and negatively charged phospholipids in the membrane. Studies have demonstrated that PHMG-P can induce apoptosis through reactive oxygen species (ROS) generation and the activation of stress response pathways:
- Cell Membrane Integrity : PHMG-P causes significant damage to the plasma membrane, leading to leakage of cytoplasmic contents and activation of membrane-bound enzymes .
- Reactive Oxygen Species (ROS) : The compound promotes ROS generation, which is linked to DNA damage and cell cycle arrest via the ATM/p53 signaling pathway .
Inflammatory Response
The inflammatory response triggered by PHMG-P is characterized by the recruitment of mixed inflammatory cells and fibrosis in lung tissues. Histopathological analyses reveal dose-dependent increases in inflammation and fibrosis following exposure:
Dose (mg/kg) | Inflammation Score | Fibrosis Score |
---|---|---|
0.1 | Mild | Mild |
0.3 | Moderate | Moderate |
1.0 | Severe | Severe |
These findings indicate that higher doses correlate with more severe pathological outcomes .
Lung Injury and Fibrosis
A longitudinal study evaluated the effects of PHMG-P on lung health using rat models exposed to varying doses over extended periods. The results indicated that exposure led to significant lung injuries characterized by:
- Dose-Dependent Lung Damage : Rats exposed to higher doses exhibited more severe lung injuries, as evidenced by computed tomography (CT) imaging and histological assessments.
- Long-Term Effects : Follow-up studies showed persistent changes in lung architecture, suggesting chronic effects from acute exposure .
Apoptosis Induction
In vitro studies using human lung epithelial cells (A549) demonstrated that PHMG-P induces apoptosis through ROS-mediated pathways. The presence of antioxidants like N-acetylcysteine mitigated these effects, highlighting the role of oxidative stress in PHMG-P toxicity .
Implications for Health and Safety
The biological activity of this compound, particularly its toxic effects associated with pulmonary exposure, raises significant health concerns. Regulatory agencies need to consider these findings when evaluating the safety of products containing PHMG-P.
Properties
IUPAC Name |
guanidine;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3.H3O4P/c2-1(3)4;1-5(2,3)4/h(H5,2,3,4);(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDDGDWODCGBFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH8N3O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5423-23-4, 38848-02-1, 5423-22-3, 113-00-8 (Parent) | |
Record name | Guanidine, phosphate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5423-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanidine, phosphate (3:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38848-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanidine, phosphate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5423-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanidinium phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001763071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
157.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1763-07-1, 5423-22-3, 5423-23-4 | |
Record name | Guanidinium phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1763-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanidinium phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001763071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monoguanidine phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005423223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5423-23-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8141 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC8140 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8140 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Guanidinium phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.615 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONOGUANIDINE PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TXI2V75J2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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